Home > Products > Screening Compounds P81432 > 5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride - 1384556-57-3

5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Catalog Number: EVT-1720645
CAS Number: 1384556-57-3
Molecular Formula: C10H12ClF2N
Molecular Weight: 219.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are structurally similar to isoquinolines, which are naturally occurring alkaloids. Tetrahydroisoquinolines, including the specific compound , are commonly employed in medicinal chemistry research for investigating their potential biological activities and developing novel pharmaceutical agents. []

Overview

5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines, which are bicyclic organic compounds. This compound is characterized by the presence of two fluorine atoms at positions 5 and 7 of the isoquinoline ring and a methyl group at position 1. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility and stability in various applications.

Source

This compound is synthesized through various chemical processes and has been studied for its potential biological activities. It is derived from the broader family of isoquinoline alkaloids, which are known for their diverse pharmacological effects .

Classification

5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride falls under the category of organic compounds and is classified as a heterocyclic aromatic compound. It is often utilized in medicinal chemistry due to its structural features that may influence biological activity .

Synthesis Analysis

Methods

The synthesis of 5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several methods:

  1. Pictet–Spengler Reaction: This method involves the condensation of an amino alcohol with an aldehyde in the presence of an acid catalyst. The reaction typically leads to the formation of tetrahydroisoquinoline derivatives .
  2. Bischler–Nepieralski Cyclization: This technique utilizes a precursor compound that undergoes cyclization when treated with an appropriate reagent (e.g., trifluoromethanesulfonic anhydride) to form the tetrahydroisoquinoline structure .
  3. One-Pot Synthesis: Recent advancements have introduced one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving efficiency and yield .

Technical Details

The synthetic routes often involve intermediates such as N-acetyl derivatives or other substituted phenyl compounds. The use of reagents like diisobutyl aluminum hydride for reductions or boron trifluoride etherate as a catalyst is common in these syntheses .

Molecular Structure Analysis

Structure

The molecular formula for 5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is C9H10F2NHClC_9H_{10}F_2N\cdot HCl. It features a bicyclic structure that includes:

Data

  • Molecular Weight: 169.17 g/mol
  • CAS Number: 939758-81-3
  • InChI Key: Specific structural identifiers can be obtained from chemical databases like PubChem .
Chemical Reactions Analysis

Reactions

5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can participate in various chemical reactions typical for tetrahydroisoquinolines:

  1. Nucleophilic Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic attack.
  2. Oxidation Reactions: Under certain conditions, it can be oxidized to yield more complex structures or derivatives.
  3. Formation of Salts: As a hydrochloride salt, it can react with bases to form free bases or other salts .

Technical Details

The reactivity of this compound can be influenced by the electronic effects of fluorine substituents and the steric hindrance provided by the methyl group.

Mechanism of Action

Process

The mechanism of action for compounds like 5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride often involves interactions with biological targets such as receptors or enzymes. These interactions can lead to:

  • Modulation of Neurotransmitter Systems: Isoquinoline derivatives have been shown to affect dopaminergic and serotonergic pathways.
  • Antimicrobial Activity: Some tetrahydroisoquinolines exhibit antimicrobial properties against various pathogens .

Data

Research indicates that modifications on the tetrahydroisoquinoline scaffold significantly impact its biological activity through structure–activity relationships (SAR) studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in water due to the hydrochloride form; solubility may vary based on pH.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong bases and nucleophiles due to the presence of electrophilic sites on the aromatic system .
Applications

Scientific Uses

5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

  1. Medicinal Chemistry: Used as a scaffold for developing new drugs targeting neurological disorders and infections.
  2. Biochemical Research: Investigated for its role in understanding neurotransmitter systems and potential therapeutic effects against neurodegenerative diseases .
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing other complex organic molecules.

The compound's unique structure and properties make it a valuable subject for ongoing research in pharmacology and medicinal chemistry.

Introduction to the Tetrahydroisoquinoline (THIQ) Scaffold in Medicinal Chemistry

Structural and Functional Significance of THIQ Derivatives in Drug Discovery

The pharmacological profile of THIQ derivatives stems from their capacity for targeted structural modifications that fine-tune electronic properties, lipophilicity, and stereochemistry. The secondary amine functionality (N-H) at position 2 serves as a hydrogen bond donor critical for molecular recognition, while the aromatic ring enables π-stacking interactions with biological targets [1] [6]. Methyl substitution at the nitrogen atom (N-methylation) profoundly influences receptor binding kinetics by modulating basicity and membrane permeability. Comparative studies demonstrate that N-methyl-THIQ derivatives exhibit enhanced blood-brain barrier penetration relative to non-methylated analogs, making them particularly valuable for CNS-targeted therapeutics [5] [7].

Structure-activity relationship (SAR) studies reveal distinct spatial requirements for bioactivity:

Table 1: Structure-Activity Relationship Features of THIQ Derivatives

Structural FeaturePharmacological ImpactTarget Implications
Unsubstituted N-H positionEnhanced hydrogen bonding capacityIncreased enzyme inhibition (e.g., PNMT) [6]
N-Methyl substitutionIncreased lipophilicity & membrane permeabilityImproved CNS bioavailability [5] [7]
3-Hydroxymethyl groupAdditional H-bond donor/acceptorEnhanced PNMT inhibition (Ki = 2.4 μM vs THIQ 10.3 μM) [6]
Halogenation at C-5/C-7Electron withdrawal & lipophilicity enhancementOptimized DNA minor groove binding (antitumor activity) [1] [3]
Extended N-alkyl chainsSteric bulk modulationReceptor subtype selectivity [3]

Position-specific modifications further refine target engagement. For instance, 3-substituted analogs exhibit variable steric tolerance within enzyme active sites—3-methyl-THIQ demonstrates enhanced phenylethanolamine N-methyltransferase (PNMT) inhibition compared to the parent compound, while 3-ethyl-THIQ shows diminished activity, indicating spatial constraints in the enzyme's binding cavity [6]. These SAR principles provide the foundation for rational optimization exemplified in 5,7-difluoro-1-methyl-THIQ hydrochloride.

Role of Halogenation in Enhancing Bioactivity: Focus on 5,7-Difluoro Substitution

Strategic halogenation, particularly fluorination, represents a powerful molecular editing technique to enhance the drug-like properties of THIQ scaffolds. The 5,7-difluoro substitution pattern specifically addresses multiple pharmacokinetic and pharmacodynamic challenges simultaneously. Fluorine's strong electronegativity (4.0 Pauling scale) induces substantial electronic effects on the aromatic system, reducing electron density at adjacent positions and enhancing metabolic stability against oxidative degradation by cytochrome P450 enzymes. This dual substitution provides symmetrical electronic perturbation while maintaining molecular planarity critical for DNA minor groove binding in anticancer applications [3] [7].

The 5,7-difluoro configuration significantly modifies physicochemical parameters:

  • Lipophilicity Enhancement: Fluorine atoms increase logP values by approximately 0.25 per substituent, promoting membrane permeability
  • Metabolic Stabilization: Blockade of para-hydroxylation pathways extends plasma half-life
  • Acidity Modulation: Strengthened hydrogen bond acceptor capacity at C8 carbonyl in quinone-containing analogs
  • Stereoelectronic Effects: Ortho-fluorine atoms induce bond angle alterations that pre-organize the scaffold for target binding

Table 2: Comparative Bioactivity of Fluorinated THIQ Derivatives

CompoundSubstitution PatternCancer Cell Line Inhibition (IC₅₀)Relative Potency vs Non-Fluorinated
5f5,7-Difluoro THIQ ammonium saltHepG2: 60.63% (40μM)3.2-fold ↑ [3]
6i5,7-Difluoro-4-cyanophenylHepG2: IC₅₀ = 3.8 μM40.5-fold ↑ vs noscapine [3]
6e5,7-Difluoro-adamantyloxyHCT-116: IC₅₀ = 2.5 μM61.5-fold ↑ vs noscapine [3]
Non-fluorinated THIQUnsubstituted aromatic ringVariable (typically >20μM)Baseline

Molecular docking analyses of 5,7-difluoro derivatives reveal specific protein interactions underpinning their efficacy. Compound 6e forms three hydrogen bonds with HIF-1α residues (Asp222 and Lys311), while its quaternary ammonium group engages in ionic interactions with Asp222—binding modes inaccessible to non-fluorinated analogs [3]. The fluorine atoms additionally facilitate π-stacking with hydrophobic enzyme pockets, demonstrating their multifunctional role in enhancing target affinity. These strategic advantages establish 5,7-difluoro substitution as a critical design element in advanced THIQ-based therapeutics.

Historical Development of Methyl-Substituted THIQ Analogs in Pharmacological Research

The evolution of methyl-substituted THIQs reflects progressive insights into structure-activity relationships. Early research focused on naturally occurring methylated derivatives like saframycin A (isolated 1974) and naphthyridinomycin (1974), which demonstrated potent antibiotic and antitumor activities through DNA alkylation mechanisms [1]. These complex alkaloids established the fundamental significance of the THIQ pharmacophore but presented synthetic challenges that limited structural exploration. The discovery that N-methylation enhanced blood-brain barrier penetration (1980s) prompted systematic investigation of synthetic analogs, culminating in simplified N-methyl-THIQ derivatives with optimized pharmacokinetic profiles [7].

Key milestones in methyl-substituted THIQ development include:

  • Pictet-Spengler Optimization (1990s-2000s): Catalytic asymmetric methods enabled enantioselective synthesis of (R)-(+)-crispine A and other bioactive N-methyl-THIQs [1]
  • Quaternary Ammonium Derivatives (2010s): N-methylation followed by quaternization produced analogs with enhanced water solubility and target affinity, particularly in antitumor applications [3]
  • Halogen-Methyl Synergy (2020s): Strategic combination of 5,7-difluoro substitution with N-methylation yielded compounds with balanced lipophilicity/hydrophilicity profiles and improved in vivo efficacy [3] [10]

Synthetic methodology advances proved equally crucial. Microwave-assisted Pictet-Spengler reactions reduced cyclization times from hours to minutes while maintaining high yields (e.g., 98% yield in 15 minutes for N-methyl-THIQ formation) [1]. Chiral auxiliary approaches employing Andersen reagent enabled production of enantiopure N-methyl-THIQs essential for stereospecific target interactions [1]. These developments converged in the efficient synthesis of 5,7-difluoro-1-methyl-THIQ hydrochloride, where N-methylation precedes final quaternization to produce the bioactive hydrochloride salt form [10]. Contemporary drug design exploits the synergistic effects of N-methylation and halogenation to overcome the limitations of early THIQ therapeutics, particularly regarding metabolic instability and limited tissue distribution.

Table 3: Key Identifiers for 5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

IdentifierValueSource
Systematic Name5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride [10]
CAS Registry1384556-57-3 (hydrochloride); 1250311-31-9 (free base) [5] [10]
Molecular FormulaC₁₀H₁₁F₂N (free base); C₁₀H₁₂ClF₂N (hydrochloride) [9] [10]
Molecular Weight183.20 g/mol (free base); 219.66 g/mol (hydrochloride) [5] [10]
SMILES NotationCC1NCCC2=C1C=C(F)C=C2F.[H]Cl [10]
InChI KeyYKETUYYYFULJKA-UHFFFAOYSA-N (free base) [9]
Storage Conditions-20°C under inert atmosphere [5] [10]
Therapeutic CategoryAntitumor lead compound [3] [7]

Properties

CAS Number

1384556-57-3

Product Name

5,7-Difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

IUPAC Name

5,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Molecular Formula

C10H12ClF2N

Molecular Weight

219.66 g/mol

InChI

InChI=1S/C10H11F2N.ClH/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H

InChI Key

FDBAICKEIOYVGC-UHFFFAOYSA-N

SMILES

CC1C2=C(CCN1)C(=CC(=C2)F)F.Cl

Canonical SMILES

CC1C2=C(CCN1)C(=CC(=C2)F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.